Pyrrolo[1,2-a]pyrazine-1-methanol

Lipophilicity Drug-likeness Physicochemical profiling

Pyrrolo[1,2-a]pyrazine-1-methanol (CAS 1251762-21-6; synonym: pyrrolo[1,2-a]pyrazin-1-ylmethanol) is a fused bicyclic heterocycle with molecular formula C8H8N2O and molecular weight 148.16 g/mol, bearing a hydroxymethyl substituent at the C1 position of the fully aromatic pyrrolo[1,2-a]pyrazine core. It belongs to the pyrrolopyrazine scaffold class, a privileged structure in medicinal chemistry recognized for conferring diverse bioactivities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1251762-21-6
Cat. No. B1404231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-1-methanol
CAS1251762-21-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C(C2=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-5,11H,6H2
InChIKeySQMUSQJRSXDTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[1,2-a]pyrazine-1-methanol (CAS 1251762-21-6): Core Scaffold Properties and Procurement-Relevant Identity


Pyrrolo[1,2-a]pyrazine-1-methanol (CAS 1251762-21-6; synonym: pyrrolo[1,2-a]pyrazin-1-ylmethanol) is a fused bicyclic heterocycle with molecular formula C8H8N2O and molecular weight 148.16 g/mol, bearing a hydroxymethyl substituent at the C1 position of the fully aromatic pyrrolo[1,2-a]pyrazine core [1]. It belongs to the pyrrolopyrazine scaffold class, a privileged structure in medicinal chemistry recognized for conferring diverse bioactivities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects [2]. The compound is supplied as a research-grade building block with commercially available purity specifications of 95% (AKSci) and 98% (Leyan, MolCore), and carries the MDL identifier MFCD23105946 [1].

Why Pyrrolo[1,2-a]pyrazine-1-methanol Cannot Be Replaced by Generic Pyrrolopyrazine Analogs in Procurement Decisions


The pyrrolopyrazine chemical space encompasses multiple regioisomeric classes with divergent biological activity profiles: according to a comprehensive 2021 review, pyrrolo[1,2-a]pyrazine derivatives exhibit predominant antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more strongly associated with kinase inhibition [1]. Beyond regioisomerism, the C1 hydroxymethyl substituent of the target compound confers fundamentally altered physicochemical properties relative to the unsubstituted parent scaffold—including a computed XLogP3-AA of 0.6 versus ACD/LogP of 1.00 for pyrrolo[1,2-a]pyrazine, a 2.2-fold increase in topological polar surface area (TPSA 37.5 vs 17 Ų), and the introduction of a hydrogen bond donor absent in the parent [1]. These quantitative differences directly impact solubility, permeability, and target engagement potential, meaning that substituting a less polar analog (e.g., 1-chloropyrrolo[1,2-a]pyrazine, XLogP 2.4) or the saturated tetrahydro derivative (CAS 1242850-18-5, lacking aromatic π-stacking capacity) would yield non-equivalent physicochemical and pharmacological outcomes in any structure-activity relationship campaign. No head-to-head biological comparison studies featuring this specific compound against named analogs have been published in the peer-reviewed literature; the differentiation evidence herein therefore draws on computed property comparisons and class-level SAR trends.

Quantitative Differentiation Evidence: Pyrrolo[1,2-a]pyrazine-1-methanol vs. Closest Analogs


Lipophilicity Reduction vs. Unsubstituted Parent Scaffold: XLogP3-AA 0.6 vs. ACD/LogP 1.00

The target compound displays a computed XLogP3-AA of 0.6, which is 0.4 log units lower than the ACD/LogP of 1.00 reported for the unsubstituted pyrrolo[1,2-a]pyrazine parent scaffold [1]. This reduction in lipophilicity is attributable to the C1 hydroxymethyl group. In contrast, the analogous C1-chloro derivative (1-chloropyrrolo[1,2-a]pyrazine, CAS 136927-64-5) exhibits a substantially higher XLogP of 2.4, representing a 1.8 log unit increase over the target compound and a shift toward greater membrane partitioning .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Advantage: TPSA 37.5 Ų vs. 17 Ų for Unsubstituted Parent

The target compound possesses a computed topological polar surface area (TPSA) of 37.5 Ų, which is 2.2-fold higher than the TPSA of 17 Ų reported for the unsubstituted pyrrolo[1,2-a]pyrazine parent [1]. This increase derives entirely from the hydroxymethyl oxygen at C1. The value remains well below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, positioning the compound in a favorable range for CNS drug discovery while retaining sufficient polarity for aqueous solubility.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Donor Introduction: 1 HBD vs. 0 HBD for Unsubstituted Parent Scaffold

The target compound possesses one hydrogen bond donor (the hydroxyl proton of the C1 hydroxymethyl group), compared to zero HBD for the unsubstituted pyrrolo[1,2-a]pyrazine parent scaffold [1]. The saturated tetrahydro analog (CAS 1242850-18-5) also contains the hydroxymethyl group but introduces an additional HBD from the secondary amine in the saturated pyrazine ring (total HBD = 2), along with an increased HBA count arising from the amine nitrogen . The target compound uniquely retains full aromaticity while adding a single directional H-bond donor, offering a distinct pharmacophoric profile for target engagement.

Hydrogen bonding Target engagement Pharmacophore design

Aromatic vs. Saturated Pyrazine Ring: Scaffold Planarity and π-Stacking Capacity

The target compound retains full aromaticity across its bicyclic core (7 double bond equivalents, DBE = 7), whereas the close structural analog (1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol (CAS 1242850-18-5) features a saturated pyrazine ring (DBE = 5) [1]. The loss of two double bond equivalents in the tetrahydro analog eliminates the planar, electron-deficient pyrazine ring system that enables π-π stacking interactions with aromatic residues in kinase ATP-binding pockets and other biological targets. This structural distinction has direct relevance: pyrrolo[1,2-a]pyrazine derivatives have been co-crystallized in the kinase domain of human LCK (PDB 3ACK), confirming their capacity for aromatic stacking interactions within the enzyme active site [2].

π-π stacking Kinase inhibition Scaffold design

Regioisomer Class-Level Biological Activity Differentiation: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine Scaffolds

A 2021 comprehensive review of pyrrolopyrazine biological activities reported a systematic divergence between regioisomeric classes: pyrrolo[1,2-a]pyrazine derivatives (the regioisomer class to which the target compound belongs) exhibited predominant antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives showed greater activity on kinase inhibition [1]. Representative quantitative data for the [1,2-a] class include pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro isolated from Bacillus tequilensis MSI45, which demonstrated an MIC of 15 ± 0.172 mg L⁻¹ and MBC of 20 ± 0.072 mg L⁻¹ against multidrug-resistant Staphylococcus aureus [2]. While this specific MIC datum is for a structurally distinct [1,2-a] derivative (1,4-dione, hexahydro), it exemplifies the anti-infective potential of the regioisomer class. No equivalent direct biological activity data are available for the target compound itself.

Regioisomer selectivity Anti-infective Kinase inhibition SAR

Commercial Purity Grade Differentiation: 98% (Leyan/MolCore) vs. 95% (AKSci) Baseline Specification

Commercially, pyrrolo[1,2-a]pyrazine-1-methanol is available at two distinct purity grades: 98% (NLT 98%) from Leyan (catalog 1128166) and MolCore (catalog MC104880), and 95% from AKSci (catalog 8480DT) . The 3% absolute purity difference corresponds to a reduction in total impurity burden from up to 5% to up to 2%, representing a 2.5-fold decrease in potential interfering species. Both 98%-grade suppliers maintain ISO-certified quality systems (MolCore), and Leyan provides batch-specific catalog pricing at milligram-to-gram scale (100 mg through 25 g available) .

Purity specification Procurement quality Assay reproducibility

Pyrrolo[1,2-a]pyrazine-1-methanol (CAS 1251762-21-6): Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery for Anti-Infective Targets

The compound's placement within the pyrrolo[1,2-a]pyrazine regioisomer class—review-level evidence demonstrating predominant antibacterial, antifungal, and antiviral activities across this scaffold family [1]—positions it as a viable fragment or core scaffold for anti-infective lead generation. Its low molecular weight (148.16 Da) and computed XLogP3-AA of 0.6 comply with fragment-like physicochemical criteria (MW < 250, LogP < 3). The C1 hydroxymethyl group provides a synthetic handle for further functionalization (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid), while the aromatic core retains π-stacking potential for target binding. Procurement at 98% purity (Leyan/MolCore) is recommended to minimize impurity interference in fragment screening assays.

Kinase Inhibitor Scaffold Decoration and Lead Optimization

The fully aromatic pyrrolo[1,2-a]pyrazine core of the target compound provides the planarity and electron-deficient character required for ATP-binding site engagement in kinase targets, as evidenced by the co-crystallization of pyrrolopyrazine derivatives in the human LCK kinase domain (PDB 3ACK) [2]. The C1 hydroxymethyl group serves as a vector for introducing diversity elements via parallel synthesis while contributing a single H-bond donor to the pharmacophore. The TPSA of 37.5 Ų balances permeability with solubility, supporting both biochemical and cell-based kinase assays. The saturated tetrahydro analog (CAS 1242850-18-5) should be avoided for ATP-competitive kinase programs due to loss of aromatic π-stacking capacity.

CNS-Targeted Chemical Probe Development

With a TPSA of 37.5 Ų (well below the 90 Ų threshold for blood-brain barrier penetration) and XLogP3-AA of 0.6, the compound's physicochemical profile is compatible with CNS drug space [3]. The pyrrolo[1,2-a]pyrazine scaffold has validated precedent in CNS applications: derivatives have demonstrated anxiolytic activity in the 'open field' test in Balb/c mice and the 'elevated plus maze' test in ICR mice at intraperitoneal doses of 0.1–5.0 mg/kg [4], and have been developed as TSPO ligands and 5-HT1A/5-HT2A/5-HT3 receptor modulators. The target compound's intermediate polarity and single H-bond donor differentiate it favorably from both the more lipophilic 1-chloro analog (XLogP 2.4, potentially excessive brain tissue retention) and the more polar tetrahydro analog (HBD = 2, potentially reduced passive permeability).

Chemical Library Synthesis and Diversity-Oriented Scaffold Expansion

The pyrrolo[1,2-a]pyrazine core has been established as a tractable scaffold for diversity-oriented synthesis. A 2019 study by Kim et al. demonstrated the expansion of pyrrolo[1,2-a]pyrazine-based chemical territory through regiodivergent electrophilic acylation followed by aldol condensation, yielding libraries with distinctive substitution patterns that enabled SAR exploration against human lymphoma U937 cells [5]. The target compound, bearing a primary alcohol at C1, is ideally suited as a starting material for esterification, carbamate formation, or Mitsunobu reactions to generate diverse analog libraries. Procurement in gram quantities (1–25 g scale available from Leyan) supports library synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrazine-1-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.